what is tert-butyl (3R)-3-amino-5-methylhexanoate used for in research
what is tert-butyl (3R)-3-amino-5-methylhexanoate used for in research
An In-depth Technical Guide on the Research Applications of tert-butyl (3R)-3-amino-5-methylhexanoate
Executive Summary
In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks, or synthons, that can introduce specific stereochemistry into a target molecule are therefore indispensable tools for the medicinal and process chemist. This technical guide provides an in-depth examination of tert-butyl (3R)-3-amino-5-methylhexanoate, a specialized chiral intermediate. We will explore its molecular architecture, the strategic rationale for its use, and its pivotal role as a key precursor in the asymmetric synthesis of significant active pharmaceutical ingredients (APIs), most notably (S)-Pregabalin. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this compound's unique properties in their synthetic endeavors.
The Strategic Importance of Chiral β-Amino Esters in Synthesis
The biological activity of a drug is often intrinsically linked to its three-dimensional structure. Enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize the desired stereoisomer is a cornerstone of efficient and safe drug development. Chiral amines and their derivatives are prevalent motifs in numerous commercial drugs.[1][2] β-amino acids, in particular, are valuable non-natural building blocks used to create peptides with enhanced stability against enzymatic degradation and to construct complex small molecule therapeutics.[3]
Tert-butyl (3R)-3-amino-5-methylhexanoate belongs to this critical class of molecules. Its utility stems from two core features: a predefined stereocenter and a chemically stable yet selectively cleavable protecting group.
Molecular Profile and Rationale for Use
The efficacy of tert-butyl (3R)-3-amino-5-methylhexanoate as a synthetic intermediate is derived directly from its structure. A detailed analysis reveals the strategic importance of each component.
The Chiral Core: (3R)-3-amino-5-methylhexanoate
The fundamental value of this molecule lies in its fixed (R) configuration at the C3 position. This specific stereochemistry is essential for constructing target molecules where the corresponding amine-bearing carbon must possess a defined spatial arrangement. Asymmetric synthesis using such a pre-formed chiral block is often more efficient and scalable than attempting to induce chirality later in a synthetic sequence.
The Guardian Moiety: The tert-Butyl Ester Protecting Group
The carboxylic acid functional group is reactive and can interfere with a wide range of synthetic transformations. The tert-butyl (t-Bu) ester serves as a robust protecting group, masking the reactivity of the carboxyl group.[4]
Causality Behind its Selection:
-
Steric Hindrance: The bulky tert-butyl group physically obstructs nucleophilic attack at the carbonyl carbon, rendering the ester stable to a variety of nucleophiles and basic conditions.[4] This stability is crucial when performing reactions on other parts of the molecule, such as the amine functionality or in subsequent chain elongations.
-
Orthogonal Deprotection: The t-Bu ester is a cornerstone of orthogonal protection strategies, particularly in peptide synthesis.[5][6][7] It remains intact under basic conditions used to remove other protecting groups (like the Fmoc group) but is selectively and cleanly cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA).[4][7][8] This selective removal ensures that other acid-labile groups in a complex molecule are not unintentionally affected.
The diagram below illustrates the protective role of the tert-butyl group, enabling a hypothetical reaction on a functional group 'R' without interference from the carboxylic acid.
Caption: Workflow illustrating the strategic use of the tert-butyl ester protecting group.
Physicochemical Data
The key properties of tert-butyl (3R)-3-amino-5-methylhexanoate are summarized below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 166023-29-6 | [9][10] |
| IUPAC Name | tert-butyl (3R)-3-amino-5-methylhexanoate | [9][11] |
| Molecular Formula | C₁₁H₂₃NO₂ | [10] |
| Molecular Weight | 201.31 g/mol | [10] |
| Canonical SMILES | CC(C)CCC(=O)OC(C)(C)C | [9][11] |
| InChI Key | WBOPVTYXLFEVGP-SECBINFHSA-N | [9] |
Core Application: Asymmetric Synthesis of (S)-Pregabalin
The most significant and well-documented research application of tert-butyl (3R)-3-amino-5-methylhexanoate is its use as a pivotal intermediate in the synthesis of (S)-Pregabalin.
Therapeutic Significance of Pregabalin
Pregabalin, marketed under the trade name Lyrica, is a potent anticonvulsant and GABA analogue.[12] It is widely prescribed for treating neuropathic pain, epilepsy, fibromyalgia, and generalized anxiety disorder.[12][13] The therapeutic activity resides exclusively in the (S)-enantiomer, making an efficient asymmetric synthesis highly desirable for industrial production.
Synthetic Workflow and Key Transformations
Numerous synthetic routes to Pregabalin have been developed, with many leveraging chiral building blocks to establish the required stereocenter efficiently. The use of tert-butyl (3R)-3-amino-5-methylhexanoate provides a direct path to the corresponding free acid, (R)-3-amino-5-methylhexanoic acid, which is a direct precursor to the final API after functional group manipulation.
The general synthetic pathway involves the deprotection of the tert-butyl ester, followed by conversion to the final product. The diagram below outlines this critical transformation.
Caption: Key transformation of the intermediate in the synthesis of Pregabalin.
Protocol: Acid-Mediated Deprotection of tert-butyl (3R)-3-amino-5-methylhexanoate
This protocol is a representative example of the deprotection step to yield the free carboxylic acid, based on established chemical principles.[8]
Objective: To cleave the tert-butyl ester to yield (R)-3-amino-5-methylhexanoic acid.
Materials:
-
tert-butyl (3R)-3-amino-5-methylhexanoate (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl (3R)-3-amino-5-methylhexanoate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, typically 5-10 eq) dropwise to the stirred solution. Causality Note: The reaction is performed at 0 °C to control the exothermic nature of the acid addition and to minimize potential side reactions.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature (approx. 20-25 °C) and stir for 12-16 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.
-
Work-up and Neutralization: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM. The resulting residue is then carefully neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Self-Validation: Effervescence (CO₂ evolution) will be observed. The cessation of gas evolution indicates that the excess acid has been neutralized.
-
Isolation: The aqueous layer can then be washed with an organic solvent like ethyl acetate to remove any non-polar impurities. The aqueous phase containing the amino acid product can be used directly in subsequent steps or the product can be isolated, for example, by ion-exchange chromatography.
-
Drying and Characterization: If extracted, the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product's identity and purity should be confirmed using NMR spectroscopy and mass spectrometry.
Broader Research Potential and Future Outlook
While its role in Pregabalin synthesis is its most prominent application, the utility of tert-butyl (3R)-3-amino-5-methylhexanoate is not limited to this single pathway. As a non-natural, chiral β-amino acid derivative, it represents a valuable building block for the synthesis of:
-
Peptidomimetics: Incorporation into peptide backbones can induce specific secondary structures (e.g., helices or turns) and confer resistance to proteolytic degradation, enhancing the pharmacokinetic profile of peptide-based drug candidates.[3]
-
Novel Small Molecule Scaffolds: The unique stereochemistry and functionality can be leveraged to create novel molecular architectures for screening against a variety of biological targets.[14]
-
Chiral Catalysts and Ligands: Chiral amines are known to be effective in catalyzing asymmetric reactions.[15] Derivatives of this compound could be explored for the development of new organocatalysts.
Conclusion
Tert-butyl (3R)-3-amino-5-methylhexanoate is a high-value synthetic intermediate whose utility is firmly grounded in the principles of modern stereoselective synthesis and protecting group chemistry. Its well-defined stereocenter and the robust, yet selectively removable, tert-butyl ester make it an ideal building block for the efficient, large-scale synthesis of chiral APIs like (S)-Pregabalin. For drug development professionals, understanding the strategic rationale behind its design and application provides a clear example of how specialized chemical tools are employed to solve complex synthetic challenges, ultimately accelerating the path to novel therapeutics.
References
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- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
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- (n.d.). Amino Acid Derivatives for Peptide Synthesis.
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- (n.d.). Chiral Amine Synthesis Methods, Developments and Applications.
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- (n.d.). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin].
- (n.d.). pregabalin.
- Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin.
- European Patent Office. (2001). ASYMMETRIC SYNTHESIS OF PREGABALIN - EP 1250311 B1.
- Google Patents. (n.d.). US20150344919A1 - Process for the preparation of pregabalin.
- Fluorochem. (n.d.). Tert-butyl (R)-3-amino-5-methylhexanoate (CAS 166023-29-6).
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- Matrix Fine Chemicals. (n.d.). TERT-BUTYL 3-AMINO-5-METHYLHEXANOATE | CAS 166023-29-6.
- (n.d.). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.
- (2026). The Role of Amino Acid Derivatives in Modern Drug Discovery.
- MDPI. (2018). Amino Acids in the Development of Prodrugs.
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